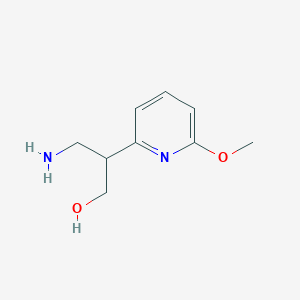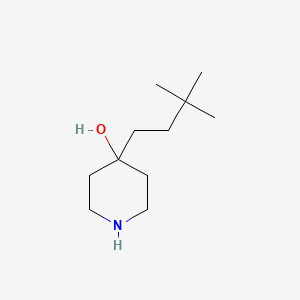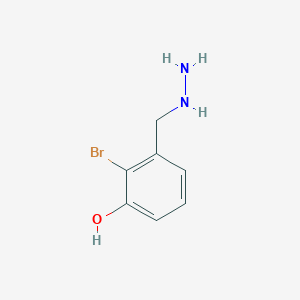
2-Bromo-3-(hydrazinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(hydrazinylmethyl)phenol is an organic compound that features a bromine atom, a hydrazinylmethyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(hydrazinylmethyl)phenol can be achieved through several methodsThe bromination can be carried out using brominating agents such as diethyl dibromomalonate under neutral conditions . The hydrazinylmethyl group can be introduced through nucleophilic substitution reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylmethyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenols and hydrazines.
Aplicaciones Científicas De Investigación
2-Bromo-3-(hydrazinylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(hydrazinylmethyl)phenol involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(hydrazinylmethyl)phenol
- 2-Bromo-3-(methylhydrazinyl)phenol
- 2-Chloro-3-(hydrazinylmethyl)phenol
Uniqueness
2-Bromo-3-(hydrazinylmethyl)phenol is unique due to the specific positioning of the bromine and hydrazinylmethyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and hydrazinylmethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
2-bromo-3-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-5(4-10-9)2-1-3-6(7)11/h1-3,10-11H,4,9H2 |
Clave InChI |
MHFWENIOCUYMRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)Br)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



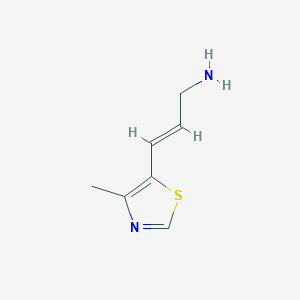
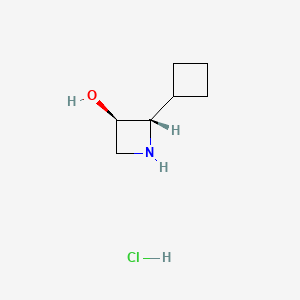
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)
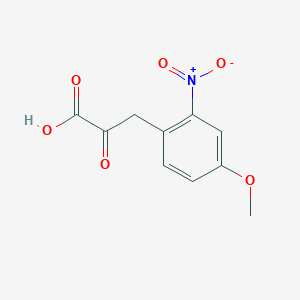
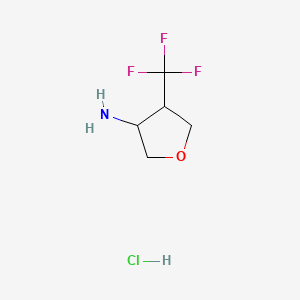

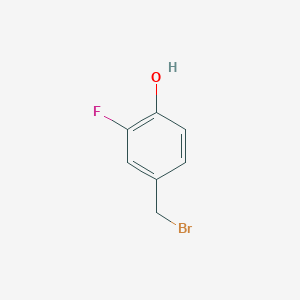
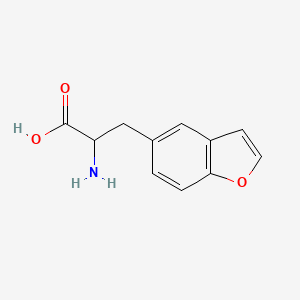
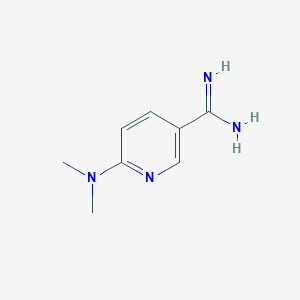

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
